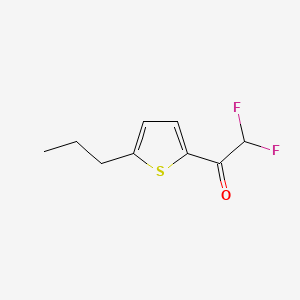
2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone is an organic compound with the molecular formula C9H10F2OS It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features two fluorine atoms attached to the ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 5-propylthiophene, which is reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Compounds with various functional groups replacing the fluorine atoms.
Scientific Research Applications
2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The thiophene ring provides a platform for interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1-(5-methylthiophen-2-yl)ethanone
- 2,2-Difluoro-1-(5-ethylthiophen-2-yl)ethanone
- 2,2-Difluoro-1-(5-butylthiophen-2-yl)ethanone
Uniqueness
2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H10F2OS |
|---|---|
Molecular Weight |
204.24 g/mol |
IUPAC Name |
2,2-difluoro-1-(5-propylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C9H10F2OS/c1-2-3-6-4-5-7(13-6)8(12)9(10)11/h4-5,9H,2-3H2,1H3 |
InChI Key |
RTOCRZQDHDCHME-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(S1)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




aminehydrochloride](/img/structure/B13597053.png)

![tert-butyl3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13597072.png)



![Imidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B13597095.png)





